The Structural, Nomenclatural, and Synthetic Framework of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol
The Structural, Nomenclatural, and Synthetic Framework of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol
A Technical Whitepaper for Drug Development Professionals
As a Senior Application Scientist, I frequently encounter hybrid molecular scaffolds that bridge distinct pharmacological classes. The compound 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol (CAS: 110894-01-4) is a prime example. By fusing an aryloxypropanolamine backbone—a hallmark of β -adrenergic blockers—with a piperazine moiety commonly found in anxiolytics and psychotropics, this molecule presents unique opportunities for polypharmacology.
This guide provides an in-depth deconstruction of its IUPAC nomenclature, physicochemical properties, and a self-validating synthetic methodology designed for high-yield pharmaceutical development.
Deconstructive Nomenclature Analysis (IUPAC)
Understanding the exact structural naming conventions is critical for regulatory submissions and structural activity relationship (SAR) mapping. While "1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol" is the widely accepted semi-systematic identifier in chemical databases [1], a strict application of the IUPAC Blue Book (2013 Recommendations) reveals a highly specific Preferred IUPAC Name (PIN) [2].
The Causality of the Numbering Logic:
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Principal Functional Group: The hydroxyl group (-OH) has a higher oxidation state and nomenclature priority than both the ether (-O-) and the amine (piperazine) groups. Therefore, the parent structure is a 3-carbon alcohol: propan-2-ol .
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Substituent Identification: The molecule possesses two substituents on the terminal carbons:
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A piperazine ring attached at its nitrogen: piperazin-1-yl .
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An ether linkage to a meta-cresol derivative: 3-methylphenoxy (systematic for m-tolyloxy).
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Tie-Breaker for Numbering: Because the principal -OH group is at C2, numbering the chain from either direction yields "propan-2-ol". According to IUPAC rules (P-41), when locants for the principal group are identical, lower locants are assigned to substituents cited first in alphabetical order.
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"m" in m ethylphenoxy precedes "p" in p iperazin-1-yl.
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Therefore, the carbon attached to the 3-methylphenoxy group is designated as C1, and the carbon attached to the piperazine group is C3.
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Strict Systematic PIN: 1-(3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol
Note on Industry Usage: The common name 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol reverses this numbering (assigning C1 to the piperazine). This is a legacy artifact from pharmaceutical registries that historically prioritized nitrogenous bases in their indexing algorithms.
Physicochemical Profile
To facilitate downstream formulation and analytical tracking, the quantitative data for this scaffold is summarized below.
| Property | Value | Structural Significance |
| Molecular Formula | C14H22N2O2 | Balances lipophilicity (aryl ring) and hydrophilicity (amine/hydroxyl). |
| Molecular Weight | 250.34 g/mol | Ideal for oral bioavailability (Lipinski's Rule of 5 compliant). |
| CAS Registry Number | 110894-01-4 | Primary identifier for procurement and safety data [1]. |
| Hydrogen Bond Donors | 2 (-OH, secondary amine) | Facilitates target receptor anchoring. |
| Hydrogen Bond Acceptors | 4 (N, N, O, O) | Enhances aqueous solubility and GPCR interaction. |
| Rotatable Bonds | 6 | Provides conformational flexibility for induced-fit binding. |
Chemical Synthesis & Self-Validating Protocol
The synthesis of aryloxypropanolamines relies on the regioselective ring-opening of an intermediate epoxide [3]. As an application scientist, I design protocols where the chemistry validates itself at each step, preventing the propagation of side products.
Experimental Methodology
Step 1: Epoxidation of m-Cresol
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Procedure: React m-cresol with an excess of epichlorohydrin in the presence of an aqueous NaOH solution at 0–25 °C.
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Causality: The low temperature prevents the hydrolysis of the newly formed epoxide. The basic medium deprotonates the phenol, creating a strong phenoxide nucleophile that attacks the epichlorohydrin, followed by an intramolecular SN2 displacement of the chloride to form 3-(m-tolyloxy)-1,2-epoxypropane [4].
Step 2: Regioselective Amination (Ring Opening)
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Procedure: Dissolve the epoxide intermediate in isopropanol. Add a 3-fold molar excess of piperazine. Reflux the mixture for 4-6 hours.
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Causality: A massive excess of piperazine is critical. Piperazine is a diamine; if a 1:1 ratio is used, one piperazine molecule will react with two epoxide molecules, creating an unwanted dimeric byproduct. The excess ensures mono-alkylation. The nucleophilic attack occurs at the less sterically hindered terminal carbon (C3) of the oxirane ring, yielding the secondary alcohol.
Step 3: In-Line Self-Validation (NMR)
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Validation Check: Before proceeding to crystallization, take a crude aliquot for 1H -NMR.
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Trustworthiness Marker: Look for a distinct multiplet around δ 3.9–4.1 ppm. This corresponds to the methine proton (-CH(OH)-). If the attack had incorrectly occurred at the more substituted carbon, a primary alcohol would form, drastically shifting this signal. The presence of this specific multiplet acts as an internal validation of regioselectivity.
Fig 1: Epoxide ring-opening synthesis workflow for aryloxypropanolamines.
Pharmacological Context & Receptor Binding
Compounds featuring the 1-aryloxy-3-amino-propan-2-ol architecture are classical antagonists of G-protein coupled receptors (GPCRs), specifically β -adrenergic receptors. However, the substitution of a simple alkylamine (like isopropylamine in Propranolol) with a piperazine ring introduces affinity for serotonergic (5-HT) and dopaminergic receptors.
Mechanistically, the aryloxy group anchors into the hydrophobic pocket of the GPCR, while the secondary hydroxyl group forms a critical hydrogen bond with an Asparagine residue in the receptor's transmembrane helix. The piperazine nitrogen interacts via a salt bridge with a highly conserved Aspartate residue.
Fig 2: Putative GPCR signaling modulation by piperazine-substituted aryloxypropanolamines.
By understanding the exact nomenclature, controlling the regiochemistry of the epoxide ring-opening, and mapping the dual-pharmacophore nature of the piperazine-aryloxypropanolamine scaffold, drug development professionals can effectively leverage this compound for novel neurocardiovascular therapeutics.
References
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Master Organic Chemistry. "Table of Functional Group Priorities for Nomenclature (IUPAC Blue Book 2013)." Master Organic Chemistry. Available at:[Link]
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ResearchGate. "Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides." ResearchGate. Available at: [Link]
- Google Patents. "Synthesis of optically active aryloxypropanolamines and arylethanolamines (EP0249610B1)." Google Patents.

